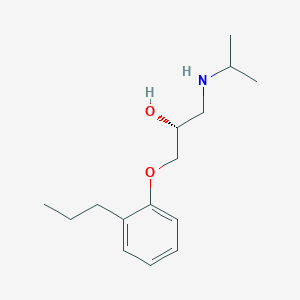
Dihydroalprenolol, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroalprenolol, ®- is a hydrogenated derivative of alprenolol, which acts as a beta-adrenergic blocker. It is commonly used in scientific research as a radiolabeled form to label beta-adrenergic receptors for isolation . This compound has significant applications in the study of beta-adrenergic receptors and their role in various physiological processes.
Preparation Methods
The synthesis of dihydroalprenolol, ®- involves the hydrogenation of alprenolol. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . Industrial production methods may involve similar hydrogenation processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dihydroalprenolol, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isopropylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dihydroalprenolol, ®- is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Dihydroalprenolol, ®- exerts its effects by non-selectively blocking beta-1 adrenergic receptors, primarily in the heart. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . Additionally, it can bind to beta-2 adrenergic receptors, inhibiting the production of renin and subsequently reducing angiotensin II and aldosterone levels .
Comparison with Similar Compounds
Dihydroalprenolol, ®- is similar to other beta-adrenergic blockers such as propranolol, alprenolol, and pindolol. its unique hydrogenated structure allows it to be used as a radiolabeled form for receptor isolation, which is not a common feature among other beta-blockers . This makes dihydroalprenolol, ®- particularly valuable in research settings.
Similar Compounds
- Propranolol
- Alprenolol
- Pindolol
These compounds share similar beta-blocking properties but differ in their specific applications and molecular structures .
Properties
CAS No. |
273728-64-6 |
|---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
(2R)-1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3/t14-/m1/s1 |
InChI Key |
JVHCMYZFGCOCTD-CQSZACIVSA-N |
Isomeric SMILES |
CCCC1=CC=CC=C1OC[C@@H](CNC(C)C)O |
Canonical SMILES |
CCCC1=CC=CC=C1OCC(CNC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















